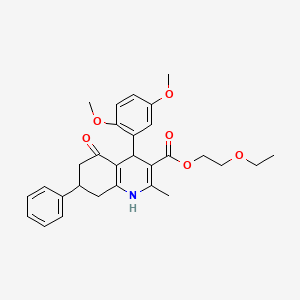![molecular formula C20H30N2O2 B4891038 (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4891038.png)
(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can lead to novel biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol likely involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Typical synthetic routes might include:
Formation of the Spirocyclic Core: This could involve cyclization reactions, such as intramolecular cyclization or cycloaddition reactions.
Functional Group Introduction: Introduction of the hydroxymethyl and methylamino groups might be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for scale, yield, and cost-effectiveness. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for maximum yield.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol might undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group could be oxidized to a carboxyl group.
Reduction: The compound could be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups could be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific biological target. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spirocyclic compounds with hydroxymethyl and methylamino groups. Examples could include:
Spiro[cyclohexane-1,4’-piperidine]: derivatives.
Spiro[indene-1,4’-piperidine]: derivatives.
Uniqueness
The uniqueness of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific spirocyclic structure and the presence of both hydroxymethyl and methylamino functional groups, which could confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-22(13-19(14-23)7-4-8-19)17-15-5-2-3-6-16(15)20(18(17)24)9-11-21-12-10-20/h2-3,5-6,17-18,21,23-24H,4,7-14H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZFLKURLVJVGY-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)CO)C2C(C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1(CCC1)CO)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4890959.png)
![[2-(Benzenesulfonyl)phenyl]-diphenylmethanol](/img/structure/B4890973.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide](/img/structure/B4890986.png)
![2-[4-(Propan-2-yl)phenoxy]propanamide](/img/structure/B4890992.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![2-{[(2-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)

![5-[(1,5-Dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)

![4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzamide](/img/structure/B4891047.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
